N1-Methylaziridine-1,2-dicarboxamide
Description
N1-Methylaziridine-1,2-dicarboxamide (CAS# 100804-10-2) is a small heterocyclic compound featuring a strained three-membered aziridine ring substituted with two carboxamide groups at the 1,2-positions and a methyl group at the N1 position. This compound is synthesized and commercialized by Shenzhen Atomax Chemical Co. for research and industrial applications .
Properties
CAS No. |
100804-10-2 |
|---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
1-N-methylaziridine-1,2-dicarboxamide |
InChI |
InChI=1S/C5H9N3O2/c1-7-5(10)8-2-3(8)4(6)9/h3H,2H2,1H3,(H2,6,9)(H,7,10) |
InChI Key |
GFSHWDZXXDCWCE-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1CC1C(=O)N |
Canonical SMILES |
CNC(=O)N1CC1C(=O)N |
Synonyms |
1,2-Aziridinedicarboxamide,N1-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclopropane-1,2-dicarboxamide Derivatives
Key Compounds :
- (1R,2R)-N1,N2-sec-Butyl-3-methylenecyclopropane-1,2-dicarboxamide (5b)
- (1R,2R)-N1,N2-Isobutyl-3-methylenecyclopropane-1,2-dicarboxamide (5c)
- (1R,2R)-N1,N2-Benzyl-3-methylenecyclopropane-1,2-dicarboxamide (5d)
Comparison :
- Synthesis : Prepared via nucleophilic substitution of acid chloride (1R,2R)-4 with amines (tert-butylamine, isobutylamine, benzylamine) in yields of 76–86% .
- Properties: White solids with defined melting points and optical rotations; characterized by NMR, LC/MS, and elemental analysis. Carbon/hydrogen/nitrogen content showed minor deviations from theoretical values.
Table 1 : Cyclopropane-dicarboxamides vs. N1-Methylaziridine-1,2-dicarboxamide
Pyrrolidine-1,2-dicarboxamide Derivatives
Key Compounds :
Comparison :
- Structure : 5-membered pyrrolidine ring with substituents enhancing steric and electronic interactions.
- Activity :
- Factor Xa Inhibition : Compound 26 exhibits potent anticoagulant activity (projected human t1/2 = 23 h) due to optimized stereochemistry and substituents .
- PI3Kα Inhibition : BYL-719 shows anticancer activity by targeting the PI3K pathway, with a molecular weight of 393.53 g/mol and chiral centers influencing binding .
- Physicochemical Properties : Higher stability compared to aziridine analogs, attributed to reduced ring strain.
Table 2 : Pyrrolidine-dicarboxamides vs. This compound
Diazene-1,2-dicarboxamide Derivatives
Key Compounds :
Comparison :
- Structure : Linear N=N (diazene) backbone with carboxamide groups.
- Applications :
- Synthesis : ADCA is commercially produced, while Ru complexes require multistep coordination chemistry .
Table 3 : Diazene-dicarboxamides vs. This compound
Anthracene-1,2-dicarboxamide Derivatives
Key Compounds :
Comparison :
- Structure : Anthracene core with carboxamide groups enabling fluorescence and anion binding.
- Activity : High affinity for benzoate (Ka = 709 M<sup>−1</sup> in CD2Cl2) .
- Applications : Anion sensing and supramolecular chemistry.
Table 4 : Anthracene-dicarboxamides vs. This compound
| Property | Anthracene Derivatives | N1-Methylaziridine |
|---|---|---|
| Core Structure | Planar anthracene ring | Non-planar aziridine ring |
| Applications | Fluorescent anion sensors | Not reported |
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